molecular formula C10H17BN2O2 B1304673 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 761446-44-0

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1304673
M. Wt: 208.07 g/mol
InChI Key: UCNGGGYMLHAMJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential biological activities. In the provided studies, various pyrazole compounds have been synthesized through different methods. For instance, a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles were synthesized and evaluated for antihyperglycemic activity, although they did not show significant peroxisome proliferator-activated receptor gamma agonistic property . Another study reported the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which involved the formation of different coordination geometries and the study of their photoluminescent properties . Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, with some showing the ability to suppress lung cancer cell growth . Furthermore, novel pyrazole-based heterocycles attached to a sugar moiety were synthesized, leading to new molecular frameworks with moderate anti-diabetic activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. In one study, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed using various spectroscopic methods and X-ray diffraction, and the results were consistent with density functional theory (DFT) calculations . The importance of molecular structure is also evident in the formation of hydrogen-bonded sheets and chains in different pyrazole derivatives, as observed in two isomeric reaction products . These structural features, such as hydrogen bonding, play a significant role in the stability and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by their molecular structure. The studies show that these compounds can participate in various chemical reactions, forming complexes with metals , undergoing transformations to yield new derivatives , and interacting with biological targets to exhibit antihyperglycemic and anticancer activities . The formation of hydrogen-bonded networks is a common theme in the reactivity of these compounds, as it affects their crystalline architectures and potentially their biological functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structures and the substituents present on the pyrazole ring. The studies provided do not give extensive details on the physical properties such as melting points or solubility. However, the chemical properties, such as the ability to form coordination complexes and the photoluminescent behavior of some compounds, have been explored . The spectroscopic characterization techniques used in these studies, including IR, NMR, and mass spectrometry, are essential for understanding the chemical properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been used as a raw substitute material for various derivatives, emphasizing its utility as a versatile intermediate in organic synthesis. Research shows its synthesis and characterization via techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction (Liao et al., 2022).

  • Density Functional Theory (DFT) Studies : DFT studies are performed to calculate the molecular structure of derivatives of this compound, providing valuable insights into its properties and potential applications (Yang et al., 2021).

Organic Intermediate in Synthesis

  • Intermediate for Biologically Active Compounds : This compound is noted as an important intermediate in the synthesis of biologically active compounds like crizotinib, showcasing its significance in pharmaceutical research (Kong et al., 2016).

  • Use in Polymer Synthesis : The compound is utilized in the synthesis of fluorene copolymers, highlighting its role in the development of new materials with potential applications in electronics and optoelectronics (Cheon et al., 2005).

Molecular Structure Analysis

  • Crystallographic and Conformational Analysis : Studies focus on the crystal structure and conformational analysis using X-ray diffraction and DFT, aiding in the understanding of its structural characteristics and conformations (Wu et al., 2021).

  • Suzuki Coupling Method Application : The compound's derivatives have been synthesized using the Suzuki coupling method, demonstrating its utility in creating a range of medicinally important compounds (Bethel et al., 2012).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNGGGYMLHAMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378816
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

761446-44-0
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761446-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
Z Xu, H Wang, S Jiang, S Lu… - Journal of Heterocyclic …, 2022 - Wiley Online Library
A new and convergent synthetic route of erdafitinib on a 20 g scale has been developed, from the commercially available chemicals quinoxalin‐2‐ol, 4‐bromo‐1‐methyl‐1H‐pyrazole, …
Number of citations: 1 onlinelibrary.wiley.com
AB Northrup, MH Katcher, MD Altman… - Journal of Medicinal …, 2013 - ACS Publications
This report documents the first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-…
Number of citations: 35 pubs.acs.org
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org
BS Gerstenberger, C Ambler, EP Arnold… - Journal of Medicinal …, 2020 - ACS Publications
Tyrosine kinase 2 (TYK2) is a member of the JAK kinase family that regulates signal transduction downstream of receptors for the IL-23/IL-12 pathways and type I interferon family, …
Number of citations: 49 pubs.acs.org
HL Xie, CC Liu, YQ Li, CL Bai, CZ Hao, J Guo… - Chinese Chemical …, 2017 - Elsevier
A novel series of β-propanamide derivatives as inhibitors of cholesteryl ester transfer protein (CETP) were synthesized. Previously, H3 (IC 50 2 μmol/L) was observed to inhibit CETP …
Number of citations: 5 www.sciencedirect.com
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com
SL Drew, R Thomas-Tran, JW Beatty… - Journal of Medicinal …, 2020 - ACS Publications
The selective inhibition of the lipid signaling enzyme PI3Kγ constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment but is difficult …
Number of citations: 32 pubs.acs.org
W Wang, X Feng, HX Liu, SW Chen, L Hui - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 2,4-disubstituted phthalazinones were synthesized and their biological activities, including antiproliferation, inhibition against Aurora kinases and cell cycle effects were …
Number of citations: 19 www.sciencedirect.com
A Wilsily, SM Mennen, A Cosbie… - … Process Research & …, 2017 - ACS Publications
A two-step synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (1), was developed and optimized according to the strategic …
Number of citations: 11 pubs.acs.org
SM Westaway, AGS Preston, MD Barker… - Journal of medicinal …, 2016 - ACS Publications
Following the discovery of cell penetrant pyridine-4-carboxylate inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases (eg, 1), further optimization …
Number of citations: 71 pubs.acs.org

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